Bathophenanthroline ligand coordination chemistry mechanisms
Bathophenanthroline ligand coordination chemistry mechanisms
An In-depth Technical Guide to the Coordination Chemistry and Mechanistic Pathways of Bathophenanthroline Ligands
Authored by a Senior Application Scientist
Foreword: Beyond a Ligand, A Molecular Tool
In the landscape of coordination chemistry, few ligands offer the blend of structural rigidity, rich electronic properties, and functional versatility of 4,7-diphenyl-1,10-phenanthroline, commonly known as bathophenanthroline (BPhen). While its parent, 1,10-phenanthroline, is a cornerstone of chelation chemistry, the addition of phenyl groups at the 4 and 7 positions is not a mere structural embellishment. These modifications introduce profound steric and electronic effects that dictate coordination geometry, modulate photophysical and electrochemical properties, and unlock a vast potential for application.
This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher and drug development professional, providing a deep dive into the why—the causal mechanisms that govern the coordination behavior of bathophenanthroline. We will explore how its unique architecture is harnessed in fields as diverse as analytical chemistry, materials science, and oncology. The protocols and data presented herein are not just instructions but self-validating frameworks, grounded in established scientific principles to ensure reproducibility and reliability in your own investigations.
Part 1: The Bathophenanthroline Ligand: A Structural and Electronic Overview
Bathophenanthroline is a heterocyclic organic compound (C₂₄H₁₆N₂) built upon a rigid 1,10-phenanthroline core.[1] The defining feature is the presence of two phenyl rings at the 4 and 7 positions. This substitution has critical consequences for its role as a ligand.
1.1. Electronic Properties: The core is a planar, electron-deficient aromatic system with two nitrogen atoms pre-organized for chelation.[2] This rigid, bidentate structure leads to the formation of highly stable five-membered chelate rings with metal ions, a thermodynamically favorable outcome known as the chelate effect. The extensive π-system facilitates electron mobility, a property that is crucial for its use in electronic devices.[3] When complexed with a metal, ligand-to-metal or metal-to-ligand charge transfer bands often appear, giving rise to intense colors and unique photophysical behaviors.[4][5]
1.2. Steric Influence: The phenyl groups are the most impactful feature. They cannot lie coplanar with the phenanthroline ring system due to steric hindrance. This twisting introduces significant bulk around the metal-binding site. Unlike the flat 1,10-phenanthroline, which readily forms tris-chelated octahedral complexes like [Fe(phen)₃]²⁺, the steric demands of bathophenanthroline can inhibit the coordination of three ligands around a single metal center, often favoring tetrahedral or distorted geometries.[2] This steric control is a powerful tool for designing complexes with specific coordination numbers and geometries.
Table 1: Physicochemical Properties of Bathophenanthroline
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₆N₂ | [6] |
| Molar Mass | 332.4 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 218-220 °C | [3] |
| Solubility | Soluble in organic solvents; insoluble in neutral or alkaline aqueous solutions. | [3] |
| Key Function | Bidentate chelating ligand | [3][6] |
Part 2: Core Coordination Mechanisms and Complex Formation
The interaction of bathophenanthroline with a metal ion is a dynamic process governed by thermodynamics and kinetics. The resulting complexes are typically stable and kinetically inert, making them suitable for a wide range of applications.
The Chelation Process
The coordination process begins with the displacement of solvent molecules from the metal's primary coordination sphere by the two nitrogen donor atoms of the BPhen ligand. This bidentate binding is the primary driving force for complex formation.
The first step (k₁) is the rapid coordination of one nitrogen atom. The second, rate-determining step (k₂) is the intramolecular ring-closure, which is entropically favored and leads to the highly stable chelated product.
Coordination with Key Metal Ions
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Iron (Fe²⁺): The reaction of BPhen with Fe(II) ions produces an intensely red-colored complex, tris(bathophenanthroline)iron(II) or [Fe(BPhen)₃]²⁺.[7] This complex is the basis for the highly sensitive and selective spectrophotometric determination of iron.[8][9] The color arises from a strong metal-to-ligand charge-transfer (MLCT) band.
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Copper (Cu⁺/Cu²⁺): Copper complexes of BPhen are of significant interest, particularly in drug development.[10] Copper's redox activity, combined with the ability of the BPhen ligand to facilitate cellular uptake, makes these complexes potent inducers of reactive oxygen species (ROS), leading to cancer cell death.[11] The steric bulk of BPhen often favors the formation of four-coordinate, pseudo-tetrahedral [Cu(BPhen)₂]⁺ complexes with Cu(I).
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Ruthenium (Ru²⁺): Like its parent phenanthroline, BPhen forms stable, well-defined octahedral complexes with Ru(II), such as [Ru(BPhen)₃]²⁺ or mixed-ligand systems.[12][13] These complexes exhibit rich photophysical and electrochemical properties, making them candidates for applications in light-emitting devices and catalysis.
Part 3: Experimental Analysis and Characterization Protocols
A multi-faceted analytical approach is required to fully characterize a metal-BPhen complex. Here, we detail field-proven protocols for synthesis and characterization.
Protocol: Synthesis of a [Fe(BPhen)₃]²⁺ Complex
This protocol describes the synthesis of the classic iron(II)-bathophenanthroline complex for spectrophotometric studies.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of bathophenanthroline (33.24 mg in 100 mL of ethanol).
-
Prepare a 1.0 mM stock solution of a ferrous salt, such as ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) (39.2 mg in 100 mL of deionized water with a drop of dilute HCl to prevent hydrolysis).
-
-
Complex Formation:
-
In a 10 mL volumetric flask, add 3.0 mL of the 1.0 mM BPhen stock solution.
-
Add 1.0 mL of the 1.0 mM Fe(II) stock solution.
-
Add 1.0 mL of a reducing agent solution (e.g., 1% w/v hydroxylamine hydrochloride) to ensure all iron remains in the Fe(II) state.
-
Add 1.0 mL of a buffer solution (e.g., sodium acetate, pH 4.5) to control the pH.
-
Dilute to the 10 mL mark with a 50:50 ethanol/water mixture.
-
-
Incubation:
-
Mix thoroughly and allow the solution to stand for 15 minutes for complete color development. The solution should turn a deep red.
-
-
Analysis:
-
The resulting solution contains the [Fe(BPhen)₃]²⁺ complex and is ready for UV-Vis spectrophotometric analysis.
-
Causality and Validation:
-
Expertise: The 3:1 ligand-to-metal molar ratio is used to drive the equilibrium towards the formation of the fully coordinated [Fe(BPhen)₃]²⁺ species.[9] Ethanol is required to solubilize the hydrophobic BPhen ligand.
-
Trustworthiness: A reducing agent is critical to prevent the oxidation of Fe(II) to Fe(III), which does not form the colored complex. The use of a buffer validates the protocol by ensuring the optimal pH for complexation, preventing protonation of the ligand at low pH or precipitation of iron hydroxides at high pH.
Protocol: Characterization by UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for confirming complex formation and determining concentration.
Methodology:
-
Instrument Setup: Calibrate a UV-Vis spectrophotometer using a blank solution (all components of the reaction mixture except the iron salt).
-
Spectral Scan: Scan the prepared [Fe(BPhen)₃]²⁺ solution from 300 nm to 700 nm.
-
Data Acquisition: Identify the wavelength of maximum absorbance (λₘₐₓ) for the MLCT band. For [Fe(BPhen)₃]²⁺, this is typically around 535 nm.[7]
-
Quantitative Analysis: Use the absorbance at λₘₐₓ and a previously established calibration curve (based on Beer's Law) to determine the concentration of the complex.
Causality and Validation:
-
Expertise: The appearance of a new, intense absorption band in the visible region (the MLCT band) that is absent in the spectra of the free ligand and the metal salt is definitive proof of complex formation.[4]
-
Trustworthiness: Comparing the obtained spectrum to literature values for [Fe(BPhen)₃]²⁺ validates the identity of the complex. The linearity of a Beer's Law plot validates the method for quantitative analysis over a specific concentration range.
Table 2: Representative Spectroscopic Shifts Upon Coordination
| Species | Technique | Key Observation | Rationale | Source(s) |
| Free BPhen Ligand | UV-Vis | Intense π-π* transitions (~280 nm) | Aromatic system of the ligand | [4] |
| [Fe(BPhen)₃]²⁺ Complex | UV-Vis | New, strong MLCT band at λₘₐₓ ≈ 535 nm | Charge transfer from Fe(II) d-orbitals to ligand π* orbitals | [7] |
| Free BPhen Ligand | ¹H NMR | Aromatic protons (7.5-9.0 ppm) | Shielding/deshielding within the free ligand | [14][15] |
| Diamagnetic M-BPhen Complex | ¹H NMR | Downfield shift of phenanthroline protons | Deshielding effect due to electron donation to the metal center | [12][15] |
Part 4: Applications in Science and Technology
The unique properties of bathophenanthroline complexes have led to their use in numerous high-value applications.
Organic Electronics: The Role in OLEDs
Due to its high electron mobility and wide energy gap, BPhen is widely used as an electron-transport layer (ETL) and/or a hole-blocking layer (HBL) in Organic Light-Emitting Diodes (OLEDs).[3][16][17]
In this role, BPhen facilitates the efficient injection and transport of electrons from the cathode towards the emissive layer. Simultaneously, its high ionization potential acts as a barrier, preventing holes from the anode from "leaking" past the emissive layer. This confines electron-hole recombination to the desired emissive zone, dramatically increasing device efficiency and lifetime.
Drug Development: Anticancer Mechanisms
Copper-bathophenanthroline complexes have emerged as promising anticancer agents, particularly against aggressive tumors and cancer stem cells.[2][10] Their mechanism of action is often multifactorial but is primarily linked to the generation of intracellular oxidative stress.
The lipophilic nature of the phenyl groups enhances the complex's ability to cross cell membranes. Once inside, the copper center can redox cycle between Cu(II) and Cu(I) states, catalyzing the production of highly damaging ROS like the hydroxyl radical.[11] This overwhelming oxidative stress damages critical cellular components like mitochondria and DNA, ultimately triggering programmed cell death (apoptosis).[11][16]
References
- The Royal Society of Chemistry. (n.d.). Synthesis of the Ru-bathophenanthroline-complex 1.
- Chem-Impex. (n.d.). Bathophenanthroline.
- ResearchGate. (n.d.). UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c) bathophenanthroline, and (d) bathocuproine in the absence and presence of copper and iron cations.
- ACS Omega. (2018). Bathophenanthroline Disulfonate Ligand-Induced Self-Assembly of Ir(III) Complexes in Water: An Intriguing Class of Photoluminescent Soft Materials.
- ACS Inorganic Chemistry. (2023). A Family of Cagelike Mn-Silsesquioxane/Bathophenanthroline Complexes: Synthesis, Structure, and Catalytic and Antifungal Activity.
- ChemicalBook. (2026). Bathophenanthroline Chemical Properties, Uses, Production.
- PMC. (2023). New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes.
- PubMed. (2025). Influence of Bathophenanthroline in Cu-Naringenin complexes on 3D culture anticancer activity, antimetastatic properties and synergy with the antidepressant paroxetine.
- Arjmand, F., et al. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO.
- MDPI. (2023). New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes.
- PubMed. (2022). Copper(II) cation and bathophenanthroline coordination enhance therapeutic effects of naringenin against lung tumor cells.
- Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline.
- ACS The Journal of Physical Chemistry C. (2026). Molecular Thermodynamics of Phenanthroline Derivatives Relevant to Organic Electronics.
- PMC. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.
- TCI Deutschland GmbH. (n.d.). Bathophenanthroline.
- I.R.I.S. (2024). Phase transition study of bathophenanthroline and bathocuproine.
- PubMed. (2020). The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples.
- ScienceDirect. (2024). The [(bathophenanthroline)3:Fe2+] complex as an aromatic non-polymeric medium for purification of human.
- PubMed. (2014). In-house and synchrotron X-ray diffraction studies of 2-phenyl-1,10-phenanthroline, protonated salts, complexes with gold(III) and copper(II), and an orthometallation product with palladium(II).
- ResearchGate. (n.d.). Crystal data and X-ray experiment and structure refinement details for....
- ResearchGate. (n.d.). 1 H NMR spectra of free Schiff base (H 2 L) ligand and their....
- R Discovery. (2024). Phase transition study of bathophenanthroline and bathocuproine: A multitechnique approach.
- ResearchGate. (n.d.). UV/vis spectra of each metal cation solution on their own.
- Wikipedia. (n.d.). Bathophenanthroline.
- ResearchGate. (n.d.). The formation of complex with bathophenanthroline forms red colored chromogen.
- Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques.
Sources
- 1. Bathophenanthroline - Wikipedia [en.wikipedia.org]
- 2. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 3. Bathophenanthroline | 1662-01-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 10. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(II) cation and bathophenanthroline coordination enhance therapeutic effects of naringenin against lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bathophenanthroline | 1662-01-7 | TCI Deutschland GmbH [tcichemicals.com]
